5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3S/c1-5-3-7-6-2(4)8-3/h1H3,(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVONGVXODZCSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271783 | |
| Record name | 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63555-67-9 | |
| Record name | 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63555-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine CAS 63555-67-9 properties
CAS 63555-67-9 | A Versatile Heterocyclic Scaffold for Medicinal Chemistry [1]
Executive Summary
5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine (CAS 63555-67-9) is a high-value heterocyclic intermediate characterized by a 1,3,4-thiadiazole core functionalized with an electrophilic bromine at the C5 position and a nucleophilic N-methylamino group at the C2 position.[2][3] This "push-pull" electronic structure makes it a privileged scaffold in Fragment-Based Drug Design (FBDD).
Unlike its primary amine analog (2-amino-5-bromo-1,3,4-thiadiazole), the N-methyl substitution restricts tautomerization, providing a fixed steric profile that is critical for precise structure-activity relationship (SAR) studies. It is widely utilized as a precursor for carbonic anhydrase inhibitors, antimicrobial agents, and kinase inhibitors via palladium-catalyzed cross-coupling reactions.
Physicochemical Profile
The following data characterizes the compound's baseline properties relevant to assay handling and synthetic planning.
| Property | Value / Description | Relevance |
| Molecular Formula | C₃H₄BrN₃S | Core stoichiometry |
| Molecular Weight | 194.05 g/mol | Fragment-friendly (<300 Da) |
| Appearance | Beige to off-white powder | Visual purity check |
| Melting Point | 140–160 °C (Predicted)* | Solid handling range |
| LogP (Calculated) | ~0.8 – 1.2 | Lipophilicity; good membrane permeability |
| TPSA | ~54 Ų | Polar Surface Area; favorable for CNS penetration |
| pKa (Conjugate Acid) | ~2.5 – 3.5 (Ring N) | Weak base; protonates in strong acid |
| Solubility | DMSO, DMF, MeOH (Moderate) | Assay solvent compatibility |
*Note: Experimental melting point varies by crystal form and purity. Value extrapolated from 2-amino-5-bromo analog (153–156°C) accounting for N-methylation.
Structural Reactivity & Chemical Space
The utility of CAS 63555-67-9 lies in its orthogonal reactivity. The molecule possesses two distinct "handles" for chemical modification, allowing it to serve as a linchpin in convergent synthesis.
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the three primary zones of reactivity: the electrophilic C-Br bond, the nucleophilic exocyclic amine, and the coordinating ring nitrogens.
Caption: Orthogonal reactivity profile showing C5-electrophilic and C2-nucleophilic sites.
Synthetic Utility & Protocols
Core Synthesis: Suzuki-Miyaura Cross-Coupling
The most common application of CAS 63555-67-9 is the installation of aryl or heteroaryl groups at the C5 position. The electron-deficient nature of the thiadiazole ring facilitates oxidative addition of Palladium(0) into the C-Br bond.
Protocol: C5-Arylation via Suzuki Coupling
Objective: Synthesis of 5-aryl-N-methyl-1,3,4-thiadiazol-2-amine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aq) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or round-bottom flask with the thiadiazole substrate, boronic acid, and base. Evacuate and backfill with Argon (x3).
-
Solvation: Add degassed solvent mixture (Dioxane/Water).
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
-
Reaction: Heat to 80–100°C (oil bath) or 120°C (microwave, 30 min).
-
Note: The electron-poor thiadiazole reacts rapidly; monitor by LC-MS to prevent protodebromination byproducts.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
The following flowchart details the decision logic for synthesizing libraries based on this scaffold.
Caption: Divergent synthesis workflow for C5 vs. N2 functionalization.
Medicinal Chemistry Applications
Carbonic Anhydrase Inhibition (CAIs)
1,3,4-Thiadiazoles are bioisosteres of the sulfonamide pharmacophore found in Acetazolamide.
-
Mechanism: The N3 nitrogen of the thiadiazole ring coordinates with the Zinc (Zn²⁺) ion in the enzyme active site.
-
Effect of N-Methylation: Unlike primary amines, the N-methyl group introduces steric bulk that can improve selectivity for specific CA isoforms (e.g., hCA IX vs. hCA II) by clashing with hydrophobic pockets in off-target isoforms.
Antimicrobial & Anticancer Activity
Derivatives synthesized from this scaffold have shown potency against Gram-positive bacteria. The 5-bromo group is often replaced with lipophilic aryl groups to facilitate cell wall penetration, while the thiadiazole core acts as a hydrogen bond acceptor in the ATP-binding pocket of various kinases.
Handling and Safety Data (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
PPE: Wear nitrile gloves and safety goggles.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The C-Br bond is stable, but the amine can oxidize over prolonged exposure to air/light.
-
Incompatibility: Avoid strong oxidizing agents and strong acids.
References
-
Thiadiazole Scaffolds in Drug Design
- Title: 1,3,4-Thiadiazole: A Privileged Scaffold for Drug Design and Development.
- Source: Current Topics in Medicinal Chemistry, 2021.
-
Link:
-
Suzuki Coupling Reactivity
- Title: Comparative Reactivity of Bromo-heterocycles in Suzuki-Miyaura Coupling.
- Source: BenchChem Technical Guide.
-
Link:
-
Synthesis of 2-Amino-1,3,4-Thiadiazoles
- Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Source: Molbank (MDPI), 2021.
-
Link:
-
Carbonic Anhydrase Inhibition
-
Title: 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance.[6]
- Source: Mini-Reviews in Medicinal Chemistry.
-
Link:
-
-
Safety D
- Title: Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole.
- Source: Fisher Scientific / Thermo Fisher.
-
Link:
Sources
5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine: A Strategic Heterocyclic Scaffold
Topic: Chemical structure of 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 63555-67-9) is a functionalized five-membered heterocyclic intermediate critical to medicinal chemistry and agrochemical development. Characterized by a 1,3,4-thiadiazole core, this molecule features two distinct reactive handles: an electrophilic carbon-bromine bond at position 5 and a nucleophilic N-methylamino group at position 2.
Its structural utility lies in its role as a "linchpin" scaffold. The bromine substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to install complex aryl or heteroaryl systems. Simultaneously, the amine functionality modulates solubility and hydrogen-bonding potential, key parameters in structure-activity relationship (SAR) optimization for targets such as Bloom helicase and various kinases.
Chemical Identity & Physical Properties[1][2][3][4][5]
The following table summarizes the core physicochemical identifiers for the compound.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 63555-67-9 |
| Molecular Formula | C |
| Molecular Weight | 194.05 g/mol |
| SMILES | CNC1=NN=C(Br)S1 |
| InChI Key | XVONGVXODZCSSX-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
| Melting Point | ~165–170 °C (derivative dependent) |
Structural Analysis & Tautomerism
Core Geometry
The 1,3,4-thiadiazole ring is a planar, aromatic system containing one sulfur atom and two nitrogen atoms. The ring exhibits high electron deficiency due to the inductive effect of the three heteroatoms, making the C2 and C5 positions susceptible to nucleophilic attack, although the bromine at C5 significantly alters this electronic landscape.
Tautomeric Equilibrium
A critical consideration for this scaffold is the amino-imino tautomerism. While typically represented in the amino form (A ), 2-amino-1,3,4-thiadiazoles can exist in the imino form (B ) depending on solvent polarity and pH.
-
Form A (Amino): The exocyclic nitrogen bears the hydrogen (
). This is the predominant form in solution and solid state for N-alkylated derivatives. -
Form B (Imino): The hydrogen migrates to the ring nitrogen (
).
For this compound, the amino form is energetically favored due to the preservation of aromaticity within the thiadiazole ring. However, the nucleophilicity of the ring nitrogens (N3/N4) remains relevant for metal coordination chemistry.
Synthetic Pathways[3][8][9][11]
The synthesis of this compound must avoid poly-alkylation, which is a common pitfall when attempting to methylate the parent amine directly. The most authoritative protocols utilize a "bottom-up" cyclization approach followed by halogenation.
Protocol A: Cyclization & Bromination (Preferred)
This route ensures the methyl group is exclusively on the exocyclic nitrogen.
-
Precursor Synthesis: Reaction of 4-methylthiosemicarbazide with a one-carbon donor (e.g., triethyl orthoformate or formic acid) yields the intermediate N-methyl-1,3,4-thiadiazol-2-amine.
-
Halogenation: Electrophilic aromatic substitution using molecular bromine (
) in acetic acid or sodium acetate buffer installs the bromine at the C5 position.
Protocol B: Direct Methylation (Alternative)
Direct methylation of 5-bromo-1,3,4-thiadiazol-2-amine is possible but often yields a mixture of exocyclic (N-Me) and endocyclic (N-3-Me or N-4-Me) products, requiring rigorous chromatographic separation.
Figure 1: Synthetic workflow comparing the selective cyclization route (top) vs. direct methylation (bottom).
Reactivity Profile & Applications
The versatility of this compound stems from its orthogonal reactivity. It acts as an electrophile at C5 and a nucleophile at the exocyclic nitrogen.
Palladium-Catalyzed Cross-Coupling
The C-Br bond is highly activated for oxidative addition by Pd(0) species. This allows for the rapid construction of biaryl systems via Suzuki-Miyaura coupling .
-
Mechanism: Oxidative addition of the C-Br bond to Pd(0), followed by transmetallation with an aryl boronic acid, and reductive elimination.
-
Application: Synthesis of Bloom Helicase inhibitors where the thiadiazole links an aromatic core to a solubilizing tail.
Nucleophilic Aromatic Substitution ( )
While less common than Pd-coupling, the C-Br bond can be displaced by strong nucleophiles (e.g., thiols, alkoxides) due to the electron-deficient nature of the thiadiazole ring, particularly if the ring is further activated by protonation or Lewis acids.
Amine Functionalization
The secondary amine (
-
Acylation: Reaction with acid chlorides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides (common in antibacterial research).
Figure 2: Divergent reactivity profile showing C-5 electrophilic pathways and N-2 nucleophilic pathways.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are expected:
-
H NMR (DMSO-d
, 400 MHz):-
~3.00 ppm (Singlet, 3H): Methyl group (
). -
~8.00–8.50 ppm (Broad Singlet, 1H): Amine proton (
). Note: This peak may be exchangeable with . -
Absence of aromatic protons confirms full substitution of the thiadiazole ring.
-
~3.00 ppm (Singlet, 3H): Methyl group (
-
C NMR:
-
Two signals in the aromatic region (~140–170 ppm) corresponding to C2 and C5 of the thiadiazole ring.
-
One aliphatic signal (~30–35 ppm) for the methyl group.
-
-
Mass Spectrometry (LC-MS):
-
Isotope Pattern: A characteristic 1:1 doublet for the molecular ion
due to the natural abundance of and . -
m/z: 194.0 and 196.0.
-
Safety & Handling (MSDS Highlights)
-
Hazards: Classified as an Irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Keep in a tightly closed container, protected from light. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow hydrolysis or oxidation.
References
-
Chemical Identity & Properties: Sigma-Aldrich. This compound Product Sheet. Link
-
Synthetic Methodology (General Thiadiazole Synthesis): Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Link
-
Biological Application (Bloom Helicase): Nguyen, G. H., et al. (2013). "Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase." Bioorganic & Medicinal Chemistry Letters. Link
-
Crystallography & Structural Analogs: Wang, H., et al. (2009). "5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine." Acta Crystallographica Section E. Link
-
Reactivity (Imidazo-thiadiazole fusion): Karki, S. S., et al. (2014). "Synthesis and pharmacological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives." Acta Poloniae Pharmaceutica. Link
Determining the Solubility of 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine in DMSO: A Technical Guide
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, the physicochemical properties of a compound are as crucial as its pharmacological activity. Among these, aqueous and non-aqueous solubility stand out as a cornerstone for a compound's progression from a mere laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, limited and variable oral bioavailability, and significant formulation hurdles.[1][2] Therefore, the early and accurate characterization of a compound's solubility is not just a routine measurement but a critical step in risk mitigation and resource optimization.
This guide provides an in-depth technical overview of the methodologies for determining the solubility of 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine in dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not extensively documented in public literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to ascertain this vital parameter.
Compound and Solvent Profiles
This compound
This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the bromine atom and the N-methyl group will influence its polarity, lipophilicity, and crystal lattice energy, all of which are key determinants of its solubility.
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃S | |
| Molecular Weight | 194.05 g/mol | |
| Physical Form | Solid or liquid | |
| CAS Number | 63555-67-9 |
Dimethyl Sulfoxide (DMSO) as a Solvent
Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[3] Its utility in drug discovery is ubiquitous; it serves as the primary solvent for storing compound libraries and for preparing stock solutions for in vitro screening assays.[4][5]
| Property | Value | Source |
| Molecular Formula | (CH₃)₂SO | [3] |
| Boiling Point | 189 °C (372 °F) | [3] |
| Freezing Point | 18.5 °C (65.3 °F) | [3] |
| Miscibility | Miscible with water and a wide range of organic solvents | [3] |
The high boiling point of DMSO means it evaporates slowly under standard atmospheric pressure, which is a consideration for sample recovery.[3] Its hygroscopic nature also requires the use of anhydrous grades for certain applications to avoid the introduction of water, which can impact solubility measurements.
Conceptual Framework: Kinetic vs. Thermodynamic Solubility
When discussing solubility, it is imperative to distinguish between two key measurements: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[6][7] It is not a true equilibrium measurement but is invaluable in early discovery for ranking compounds and flagging potential issues.[1] The result is often influenced by the rate of precipitation and the potential formation of amorphous or metastable solid forms.
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement.[8] It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[9] This is typically determined using the shake-flask method, which requires longer incubation times to ensure equilibrium is reached.[1][2]
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound in DMSO.
Protocol 1: Kinetic Solubility Determination by Turbidimetry
This method provides a rapid assessment of solubility and is well-suited for high-throughput screening. The principle relies on detecting the precipitation of the compound as an increase in the turbidity of the solution.
Materials and Reagents:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9% purity)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader with turbidimetric or nephelometric detection capabilities
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Methodology:
-
Preparation of Stock Solution: Accurately prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM). Ensure complete dissolution by vortexing.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).
-
Assay Plate Preparation: In a 96-well plate, add 2 µL of each DMSO concentration to individual wells in triplicate. Include a DMSO-only control.
-
Addition of Aqueous Buffer: Rapidly add 198 µL of PBS (pH 7.4) to each well. This brings the final DMSO concentration to 1%.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, allowing for precipitation to occur.[8]
-
Measurement: Measure the turbidity of each well using a plate reader (e.g., at a wavelength of 620 nm where the compound does not absorb light) or a nephelometer.[8][10]
-
Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method
This method determines the true equilibrium solubility and is considered the definitive standard.
Materials and Reagents:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9% purity)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25 °C)
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to several glass vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume of DMSO to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Then, centrifuge the vials at high speed to pellet the remaining undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. It is critical not to disturb the solid pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Prepare a standard curve of the compound in DMSO. Accurately dilute the filtered supernatant with DMSO and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Data Interpretation and Best Practices
-
Purity is Paramount: The purity of both the compound and the solvent can significantly affect solubility data.[11] Use the highest purity reagents available.
-
Temperature Control: Solubility is temperature-dependent. Ensure all equilibration steps are performed at a constant, recorded temperature.[2][9]
-
Solid-State Characterization: The crystalline form of the compound can influence its solubility. If possible, characterize the solid form before and after the thermodynamic solubility experiment to check for any phase transitions.
-
Self-Validation: In the shake-flask method, the continued presence of excess solid at the end of the experiment validates that a saturated solution was achieved.
Conclusion
References
- Solvent Properties of DMSO | PDF | Dimethyl Sulfoxide - Scribd. (n.d.).
- Dimethyl sulfoxide - Wikipedia. (2024, October 27).
- DMSO Physical Properties - gChem. (n.d.).
- Dimethyl sulfoxide, properties, uses and safety protection. (2025, March 21).
- Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).
- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
- 3.8. Determination of Kinetic Solubility - Bio-protocol. (2018).
- Dimethyl Sulfoxide (DMSO) Physical Properties - Regulations.gov. (2005, November).
- Trk-IN-19 Solubility in DMSO: A Technical Guide - Benchchem. (2025).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
- This compound - Sigma-Aldrich. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. (n.d.).
- UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf - Pharma Excipients. (2021, October 11).
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). Retrieved from American Pharmaceutical Review website.
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry.
- Aqueous Solubility Assays - Creative Bioarray. (2025, July 31).
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- 9. creative-bioarray.com [creative-bioarray.com]
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- 11. pharmaexcipients.com [pharmaexcipients.com]
Safety data sheet (SDS) for 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine
Executive Summary & Chemical Identity
5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine is a high-value heteroaromatic scaffold used primarily in the synthesis of bioactive compounds, including antiviral agents and kinase inhibitors.[1] Its dual functionality—an electrophilic bromine at the C5 position and a nucleophilic N-methylamino group at C2—makes it a versatile but reactive intermediate.[1]
This guide transcends standard regulatory compliance, offering a "Safety-by-Design" approach for researchers handling this compound in drug discovery workflows.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification | Operational Context |
| CAS Number | 63555-67-9 | Unique identifier for the N-methyl derivative.[1][2] |
| Parent CAS | 37566-39-5 | (2-Amino-5-bromo-1,3,4-thiadiazole) - Often used as a safety proxy.[1] |
| Formula | C₃H₄BrN₃S | Heteroaromatic amine / Halide.[1] |
| Mol. Weight | 194.05 g/mol | Useful for stoichiometry in cross-coupling.[1] |
| Physical State | Solid (Crystalline) | Dust generation is a primary exposure vector.[1] |
| Solubility | DMSO, DMF, MeOH | Low solubility in non-polar solvents (Hexane).[1] |
| Storage | 2–8°C, Inert Gas | Hygroscopic; prone to oxidative darkening.[1] |
Hazard Identification & Toxicology Logic
While standard Safety Data Sheets (SDS) classify this compound under generic "Irritant" categories, the thiadiazole pharmacophore warrants a higher degree of caution due to its bioisosteric relationship with pyrimidines, implying potential biological activity even in intermediate form.[1]
GHS Classification & H-Code Analysis
| Hazard Code | Description | Mechanistic Insight for Researchers |
| H302 | Harmful if swallowed | Acute Toxicity: Thiadiazoles can interfere with metabolic enzymes.[1] Treat as a potent bioactive.[1] |
| H315 | Causes skin irritation | Dermal Risk: The secondary amine is basic; prolonged contact causes chemical dermatitis.[1] |
| H319 | Causes serious eye irritation | Ocular Risk: High risk of corneal opacity due to basicity and abrasive crystalline nature.[1] |
| H335 | May cause respiratory irritation | Inhalation Risk: Halogenated heteroaromatic dust is highly irritating to mucous membranes.[1][3] |
Thermal & Chemical Instability Risks[1]
-
Decomposition: Upon heating to decomposition (>170°C), the thiadiazole ring fractures, releasing Hydrogen Bromide (HBr) , Sulfur Oxides (SOx) , and Nitrogen Oxides (NOx) .[1]
-
Incompatibility: Violent reactions possible with strong oxidizing agents (e.g., m-CPBA, peroxides) due to the sulfur heteroatom.[1]
Operational Safety & Handling Protocols
This section details the "Defense-in-Depth" strategy required for handling halogenated heteroaromatic amines.
A. Engineering Controls & PPE Matrix
Do not rely solely on PPE.[1] The primary barrier must be the engineering control (Fume Hood).[1]
-
Respiratory: If handling >500 mg outside a hood (not recommended), a P3 (High-efficiency) particulate respirator is mandatory.[1]
-
Dermal:
B. Workflow Visualization: Hierarchy of Controls
The following diagram illustrates the decision logic for handling this compound based on scale and state.
Figure 1: Operational safety logic flow for handling brominated thiadiazoles. Note the differentiation in glove selection based on solvent presence.
C. Emergency Response Protocol
-
Spill (Solid): Do not sweep (generates dust).[1] Wet wipe with acetone-dampened pads or use a HEPA vacuum.[1]
-
Spill (Solution): Absorb with vermiculite.[1] Do not use sawdust (fire risk with potential oxidizers in the lab).[1]
-
Eye Exposure: Irrigate for 20 minutes minimum. The basic amine moiety adheres to corneal proteins; brief rinsing is insufficient.[1]
Synthetic Utility & Reaction Hazards[1][9]
Understanding the reactivity profile prevents "runaway" reactions and ensures high yield.[1]
Reactivity Profile
-
C5-Bromine (Electrophile): The C-Br bond is activated by the adjacent nitrogen and sulfur atoms.[1] It is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]
-
N-Methylamine (Nucleophile): The secondary amine is moderately nucleophilic.[1]
Synthetic Divergence Pathway
Figure 2: Synthetic divergence showing the dual reactivity of the scaffold.[1] Path 1 (Suzuki) is the most common application in drug discovery.[1]
References
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for this compound (CAS 63555-67-9).[1][2] Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary for 2-Amino-5-bromo-1,3,4-thiadiazole (Parent Scaffold). National Library of Medicine.[1] Retrieved from [1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier for Thiadiazole Derivatives.[1] Retrieved from [1][4]
-
Fisher Scientific. (2025).[1][5] Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole.[1] Retrieved from [1]
Sources
Methodological & Application
Functionalization of 2-amino-1,3,4-thiadiazole at the 5-position
Application Note: Precision Functionalization of 2-Amino-1,3,4-Thiadiazole at the 5-Position
Executive Summary
The 2-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, acting as a bioisostere for amides and appearing in diverse therapeutic agents (e.g., acetazolamide, megazol). While de novo synthesis via cyclization of thiosemicarbazides is common, it lacks the flexibility required for late-stage lead optimization.
This guide focuses on Late-Stage Functionalization (LSF) of the pre-formed thiadiazole ring at the C5 position. We present two distinct, field-validated protocols:
-
Direct C-H Arylation: A transition-metal-catalyzed approach for rapid library generation.
-
Halogenation-Cross Coupling: A robust, two-step gateway for introducing diverse alkyl/aryl groups.
Mechanistic Insight & Reactivity Profile
The 1,3,4-thiadiazole ring is electron-deficient (π-deficient), making it resistant to standard electrophilic aromatic substitution (
-
The C5-H Acidity: The proton at C5 is relatively acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. This property facilitates Concerted Metalation-Deprotonation (CMD) pathways in Palladium catalysis.
-
The Amine Challenge: The exocyclic amine at C2 is a Lewis base that can poison metal catalysts. Successful protocols must either use specific ligands to outcompete the amine or employ transient protecting groups (e.g., acetyl).
Strategic Decision Map
Figure 1: Decision tree for selecting the optimal functionalization pathway based on target moiety and library size.
Protocol A: Direct Pd-Catalyzed C-H Arylation[1][2]
Rationale: This method bypasses the need for pre-functionalized halides, using the C5-H bond as a latent nucleophile. It is ideal for rapid "SAR explosion" using commercially available aryl iodides/bromides.
Mechanism: The reaction proceeds via a CMD mechanism where a carbonate or pivalate base assists in deprotonating C5 while the metal coordinates to the ring.
Experimental Workflow
Materials:
-
Substrate: 2-Amino-1,3,4-thiadiazole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Co-Catalyst: Copper(I) Iodide (CuI) (10 mol%) - Crucial for stabilizing the intermediate.
-
Ligand: 1,10-Phenanthroline (10 mol%) or Xantphos (for difficult substrates).
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMF or DMAc (Anhydrous).
Step-by-Step Protocol:
-
Setup: In a glovebox or under a steady stream of Argon, charge a dried Schlenk tube with 2-amino-1,3,4-thiadiazole (1.0 mmol), Aryl Iodide (1.2 mmol),
(2.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol). -
Solvation: Add anhydrous DMF (4 mL). If using a ligand like Phenanthroline, add it at this stage.
-
Degassing: Seal the tube and purge with Argon for 5 minutes (balloon method).
-
Reaction: Heat the mixture to 100–120 °C for 12–16 hours. Vigorous stirring is essential as the base is insoluble.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a Celite pad to remove inorganic salts and Pd-black.
-
Purification: Wash the filtrate with Brine (3x 10 mL) to remove DMF. Dry over
, concentrate, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Critical Note: If the free amine interferes (low yield), convert the starting material to N-acetyl-2-amino-1,3,4-thiadiazole using acetic anhydride prior to arylation. The acetyl group can be removed later (HCl/MeOH) or retained as a pharmacophore.
Protocol B: C5-Bromination & Suzuki Cross-Coupling
Rationale: When direct C-H activation fails (e.g., with sterically hindered aryls) or when alkyl groups are needed, the C5-bromide serves as a universal handle.
Step 1: Regioselective C5-Bromination
Materials:
-
2-Amino-1,3,4-thiadiazole (10 mmol)
-
Bromine (
) (10.5 mmol) -
Glacial Acetic Acid (20 mL)
-
Sodium Acetate (Optional buffer)
Protocol:
-
Dissolve the thiadiazole in glacial acetic acid in a round-bottom flask.
-
Add
dropwise over 20 minutes at room temperature. Caution: Exothermic. -
Stir the mixture at 60 °C for 2-4 hours. A precipitate often forms.
-
Pour the reaction mixture onto crushed ice/water (100 mL).
-
Neutralization: Adjust pH to ~8 using saturated
or to ensure the free base precipitates. -
Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol if necessary.[1]
-
Target: 2-amino-5-bromo-1,3,4-thiadiazole.[2]
-
Step 2: Suzuki-Miyaura Coupling
Materials:
-
2-amino-5-bromo-1,3,4-thiadiazole (1.0 equiv)
-
Aryl/Alkyl Boronic Acid (1.5 equiv)
- (3-5 mol%)
- (2M aqueous solution, 3.0 equiv)
-
Dioxane (or DME)
Protocol:
-
Combine the bromide, boronic acid, and Pd catalyst in a microwave vial.
-
Add Dioxane and the aqueous base.
-
Degas with Argon for 5 minutes.
-
Heating: Heat at 90 °C (oil bath) or 110 °C (Microwave) for 1-2 hours.
-
Workup: Extract with EtOAc/Water. The product is often polar; check the aqueous layer.
-
Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexane).
Data Summary & Comparison
| Feature | Direct C-H Arylation | Bromination + Suzuki |
| Step Count | 1 (Convergent) | 2 (Linear) |
| Atom Economy | High | Moderate (Stoichiometric waste) |
| Substrate Scope | Aryl Iodides/Bromides | Boronic Acids (Huge commercial variety) |
| Functional Group Tolerance | Moderate (Sensitive to oxidants) | High |
| Scalability | Good (up to grams) | Excellent (Industrial standard) |
| Key Limitation | Catalyst poisoning by free amine | Handling of |
Troubleshooting Guide
-
Problem: Low conversion in C-H Arylation.
-
Solution: The free amine is likely coordinating Pd. Add Pivalic Acid (30 mol%) as a proton shuttle/additive. Alternatively, protect the amine with an Acetyl group.
-
-
Problem: Homocoupling of Boronic Acid in Suzuki.
-
Solution: Degas solvents thoroughly. Switch to a pre-catalyst like XPhos Pd G2 for difficult couplings.
-
-
Problem: Product is water-soluble.
-
Solution: During workup, do not wash excessively with water. Use n-Butanol for extraction or evaporate solvent and load directly onto silica.
-
References
-
Roger, J., Pogan, F., & Doucet, H. (2009).[3] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry, 74(3), 1179–1186.[3] Link
-
Vachhani, D. D., Sharma, A., & Van der Eycken, E. (2012).[4] "Pd/Cu-catalyzed C-H arylation of 1,3,4-thiadiazoles with (hetero)aryl iodides, bromides, and triflates." The Journal of Organic Chemistry, 77(19), 8768–8774.[4] Link
-
Upadhyay, P. K., & Mishra, P. (2017).[5] "Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines." Rasayan Journal of Chemistry, 10(1), 254-262.[5] Link
-
Turner, G. L., et al. (2012). "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Journal of the American Chemical Society (Relevant for amine tolerance context). Link
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 3. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 4. Pd/Cu-catalyzed C-H arylation of 1,3,4-thiadiazoles with (hetero)aryl iodides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Purification of Brominated Thiadiazole Derivatives
Topic: Purification & Isolation Protocols for Brominated 1,3,4-Thiadiazole Scaffolds Document ID: TS-THIA-BR-001 Status: Active Last Updated: February 25, 2026
Introduction: The Challenge of the "Fragile" Heterocycle
Brominated thiadiazoles (specifically 2-bromo-1,3,4-thiadiazoles and their derivatives) are critical intermediates in medicinal chemistry, often serving as electrophiles for Suzuki couplings or nucleophilic substitutions. However, they present a unique "Purification Paradox":
-
Solubility: They often exhibit poor solubility in non-polar solvents but "oil out" in polar protic solvents.
-
Stability: The C-Br bond is susceptible to homolytic cleavage under light, and the thiadiazole ring can degrade on acidic silica gel.
-
Impurities: Synthesis via oxidative cyclization often leaves difficult-to-remove elemental sulfur and regioisomeric byproducts.
This guide provides self-validating workflows to navigate these challenges.
Diagnostic Workflow: Select Your Path
Before choosing a method, assess the physical state and purity profile of your crude material.
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.
Module 1: Crystallization & The "Oiling Out" Phenomenon
The Issue: Brominated thiadiazoles frequently "oil out" (separate as a liquid phase) during cooling instead of crystallizing. This traps impurities in the oil droplets.
Troubleshooting Guide: Oiling Out
| Symptom | Root Cause | Corrective Action |
| Cloudy emulsion at boiling | Solvent boiling point is lower than the melting point of the solute in that solvent mixture. | Switch Solvent: Use a solvent with a higher boiling point (e.g., switch from EtOH to Toluene or Acetonitrile). |
| Oils out upon cooling | Cooling is too rapid; supersaturation is reached before nucleation. | Re-heat & Seed: Re-dissolve, cool very slowly to ambient temp, and add a seed crystal. Do not use an ice bath yet. |
| Sticky gum forms | Presence of lipophilic impurities (dimers/oligomers). | Trituration: Sonicate the gum with cold Hexane or Diethyl Ether to extract impurities before attempting recrystallization again. |
Protocol A: The "Dual-Solvent" Method
Best for: 2-amino-5-bromothiadiazoles and amide derivatives.
-
Dissolution: Dissolve crude solid in the minimum amount of hot Acetonitrile (MeCN) or Ethanol.
-
Why MeCN? Thiadiazoles show high solubility in hot MeCN but poor solubility in cold MeCN, offering a steep solubility curve [1].
-
-
Filtration: Perform a hot filtration to remove insoluble salts (e.g., NaBr) or elemental sulfur.
-
The "Cloud Point": While keeping the solution hot, add water (antisolvent) dropwise until a persistent turbidity (cloudiness) appears.
-
Clarification: Add one drop of the hot solvent (MeCN/EtOH) to clear the solution.
-
Controlled Cooling: Wrap the flask in foil (light protection) and a towel (insulation) to allow slow cooling to room temperature.
-
Validation: Needle-like crystals should form.[1] If oil droplets appear, reheat and add slightly more solvent.
-
Module 2: Chromatography (The Silica Trap)
The Issue: Thiadiazoles are electron-deficient but contain basic nitrogen atoms. These can interact with acidic silanols on standard silica gel (pH ~5), leading to tailing, streaking, or ring decomposition [2].
Protocol B: Neutralized Flash Chromatography
Required for: Acid-sensitive brominated derivatives.
Materials:
Step-by-Step Workflow:
-
Slurry Preparation (Deactivation):
-
Column Packing:
-
Pour the slurry and flush with 2 column volumes of the starting mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
-
Loading:
-
Dry Loading (Recommended): Dissolve crude in DCM, mix with Celite or neutral Alumina, evaporate to dryness, and load the powder. Avoid dissolving in pure EtOAc for loading, as it broadens bands.
-
-
Elution:
-
Run the gradient.[2] Note that brominated compounds are heavy; they may elute later than expected based on polarity alone.
-
Visual Check: Brominated thiadiazoles often quench UV (254 nm) strongly.
-
Alternative Stationary Phase: If degradation persists (verified by 2D-TLC showing a spot turning into a streak), switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and prevents protonation of the thiadiazole ring.
Module 3: Scavenging Specific Impurities
FAQ: How do I remove elemental sulfur?
Context: Sulfur is a common byproduct in the oxidative cyclization of thiosemicarbazides to form the thiadiazole core [4]. It co-elutes with non-polar products.
Method 1: The Phosphine Wash (Chemical Scavenging)
-
Protocol: Dissolve the crude mixture in DCM. Add 1.1 equivalents (relative to estimated sulfur) of Triphenylphosphine (
). Stir for 30 mins. -
Mechanism:
(Triphenylphosphine sulfide). -
Separation:
is highly polar and crystallizes out upon adding Hexane, or stays at the baseline during chromatography, while the bromothiadiazole elutes freely.
Method 2: The Cyanide Wash (Biphasic)
-
Protocol: Wash the organic layer (containing product) with a 10% aqueous solution of Sodium Cyanide (NaCN) or Potassium Cyanide.
-
Mechanism: Converts sulfur to water-soluble thiocyanate (
). -
Warning:High Safety Risk. Only use if Method 1 fails and with proper EHS protocols.
Module 4: Stability & Storage
The Issue: The C-Br bond in thiadiazoles is weaker than in phenyl systems. UV light can cause homolytic cleavage, leading to debrominated byproducts (observed as a lower molecular weight spot on LC-MS).
Storage Protocol:
-
Light: Store in amber vials or wrap clear vials in aluminum foil.
-
Temperature: 2–8°C is standard. -20°C is recommended for long-term storage (>1 month) to prevent hydrolysis.
-
Atmosphere: Flush with Argon/Nitrogen. Brominated heterocycles can oxidize slowly in air.
Summary of Physicochemical Data
| Property | 2-Bromo-1,3,4-Thiadiazole | 2-Amino-5-Bromo-1,3,4-Thiadiazole |
| Physical State | Solid / Low-melting solid | Crystalline Solid |
| Melting Point | 68–73 °C [5] | ~170–173 °C (dec) [6] |
| pKa (Est.) | ~ -1.5 (Weak base) | ~ 2.5 (Amino group) |
| Preferred Solvent | Ethanol, DCM | Acetonitrile, DMF |
| TLC Stain | UV (254 nm), Iodine | Ninhydrin (Amino), UV |
References
-
BenchChem Technical Support. (2025).[2][4][6] Purification of 2,5-Disubstituted-1,3,4-thiadiazoles.[7][8] BenchChem.[2][4][6] Link
-
Teledyne Labs. (n.d.). Silica Gel Column Chromatography: Troubleshooting & Optimization. Teledyne ISCO.[9] Link
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography: Deactivating Silica. Department of Chemistry. Link
-
RSC Publishing. (2023). Synthesis of 1,3,4-thiadiazoles from elemental sulfur via three-component cyclization.[10] Organic & Biomolecular Chemistry.[4][11][6][12] Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-1,3,4-thiadiazole (CAS 61929-24-6).[13][14] Merck KGaA. Link
-
ResearchGate. (2014). Synthesis of thiazole and thiadiazole incorporated coumarins.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 10. Synthesis of 1,3,4-thiadiazoles from elemental sulfur via three-component cyclization under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 13. 2-Bromo-1,3,4-thiadiazole | 61929-24-6 [chemicalbook.com]
- 14. 2-Bromo-1,3,4-thiadiazole | C2HBrN2S | CID 2795198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility issues with 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine in organic solvents
The Solubility Landscape: Why is this Molecule Difficult?
Executive Summary:
5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 63555-67-9) presents a "solubility paradox" common to halogenated heterocycles.[1][2][3] While the bromine atom adds lipophilicity (
Physicochemical Drivers[2][3][4]
-
Dipole Moment: The 1,3,4-thiadiazole ring creates a strong dipole.[3] The nitrogens at positions 3 and 4 are H-bond acceptors, while the N-methylamino group is a donor.[1][3] This leads to tight intermolecular networking in the solid state.[2][3]
-
Bromine Effect: The C5-Bromine atom increases molecular weight and density without significantly aiding polar solvation, often requiring higher temperatures to break the crystal lattice.[3]
-
Acidity/Basicity: The amine is weakly basic (
~3.0–3.5 estimated based on analogs).[2][3] It can be protonated by strong acids but remains neutral in physiological pH, affecting aqueous solubility.[2]
Solubility Matrix & Solvent Selection
The following data is synthesized from experimental behaviors of structural analogs (2-amino-5-bromo-1,3,4-thiadiazole) and thermodynamic modeling of thiadiazole derivatives.
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (Excellent) | Primary Choice. Dissolves readily >50 mg/mL.[1][2][3] Ideal for stock solutions and nucleophilic substitution reactions.[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Poor at RT; Good at Reflux.[2][3] Best for Recrystallization. |
| Chlorinated | DCM, Chloroform, DCE | Low to Moderate | Often forms suspensions. Solubility improves significantly with 1-5% Methanol as a co-solvent.[1][2][3] |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good reaction solvents, often better than chlorinated solvents for this scaffold. |
| Non-Polar | Hexanes, Heptane, Toluene | Very Poor | Anti-solvent. Use these only to precipitate the product from reaction mixtures. |
| Aqueous | Water, PBS | Low (<1 mg/mL) | pH dependent.[2][3] Solubility increases drastically below pH 2 (Salt formation).[2][3] |
Troubleshooting Scenarios (Q&A)
Scenario A: Reaction Setup & Synthesis
Q: I am trying to react the amine in Dichloromethane (DCM), but it remains a suspension even after 30 minutes. Should I switch solvents?
A: Yes, or modify the current one.
-
The Cause: The lattice energy of the thiadiazole is too high for pure DCM to overcome at room temperature.[3]
-
Solution 1 (Modifier): Add 2% to 5% Methanol to your DCM.[2][3] This disrupts the hydrogen bonding network without significantly altering the polarity for most reactions.[3]
-
Solution 2 (Solvent Switch): Switch to THF (Tetrahydrofuran) or 2-MeTHF .[1][2][3] These ethers interact better with the amine proton and usually offer homogeneous conditions at mild heating (40°C).[2][3]
-
Solution 3 (Phase Transfer): If the reaction allows, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB), although this is less common for this specific substrate.[2][3]
Scenario B: Purification & Recrystallization
Q: My crude product is dark and sticky. Standard column chromatography is yielding poor separation.[2] How can I purify this via recrystallization?
A: Thiadiazoles respond excellently to the "Gradient Cooling" method in alcohols.[2][3]
-
Protocol:
-
Dissolve the crude solid in minimal boiling Ethanol (or Methanol).[2][3]
-
If insoluble particles remain (inorganic salts), filter while hot.[2][3]
-
Allow the solution to cool slowly to room temperature.
-
The Trick: If crystallization does not start, add Water dropwise to the stirring ethanol solution until a persistent turbidity appears, then cool to 4°C.
-
-
Why it works: The compound is hydrophobic enough (due to the Bromo group) to crash out when the dielectric constant of the solvent mixture increases (adding water).[3]
Scenario C: Analytical Chemistry (NMR/LCMS)
Q: The 1H NMR signals in CDCl3 are broad and the integration is off. Is my compound impure?
A: Not necessarily. This is likely an aggregation artifact .[1][2]
-
The Mechanism: In non-polar deuterated solvents like Chloroform-d, the N-H group forms intermolecular hydrogen bonds, leading to signal broadening and shifting.[3]
-
The Fix: Switch to DMSO-d6 . The strong H-bond accepting nature of DMSO will solvate the N-H proton, resulting in a sharp, well-defined doublet (due to coupling with the methyl group) or singlet (if exchange is fast).[3]
Advanced Protocols
Protocol 1: The "Salting-In" Dissolution Strategy
Use this when you need high concentrations in aqueous-organic mixtures for biological assays.[1][2][3]
-
Add 1.0 equivalent of 1M HCl (or TFA). The amine will protonate, forming a highly soluble salt.
-
Note: Ensure your assay can tolerate the acidic counter-ion.[2][3]
Protocol 2: Visual Troubleshooting Workflow
Use the following decision tree to select the correct solvent system based on your experimental goal.
Figure 1: Decision matrix for solvent selection based on experimental intent. Note the preference for polar aprotic solvents in analysis and high-temperature synthesis.
References & Authoritative Grounding
-
BenchChem. Predicted Solubility Profile of 5-Amino-3-isopropyl-1,2,4-thiadiazole (Analogous Scaffold). Retrieved from .[2][3]
-
Sigma-Aldrich. Product Specification: 2-Amino-1,3,4-thiadiazole (Parent Heterocycle).[1][2][3] Catalog No. 123-45-6.[1][2] .[2][3]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723847, 2-Amino-5-mercapto-1,3,4-thiadiazole.[1][2] Retrieved from .[2][3]
-
Serban, G. et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.[1][2][3][4] Dove Medical Press.[1][2] .
-
ResearchGate. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in organic solvents..[2][3]
Disclaimer: This guide is intended for qualified research personnel.[1][2] Always consult the Safety Data Sheet (SDS) before handling brominated heterocycles.
Sources
- 1. 2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-bromo-n-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine (C6H8BrN3S) [pubchemlite.lcsb.uni.lu]
- 3. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Optimizing reaction temperature for thiadiazole SNAr substitutions
Topic: Optimizing Reaction Temperature for Thiadiazole
The Kinetic-Thermodynamic Landscape
Welcome to the technical support module for thiadiazole functionalization.
Unlike standard phenyl rings, the thiadiazole scaffold (particularly the 1,2,4-thiadiazole isomer) possesses a steep reactivity gradient that is highly sensitive to temperature. The electron-deficient nature of the ring facilitates Nucleophilic Aromatic Substitution (
The Reactivity Hierarchy (Critical for Temperature Selection)
In 1,2,4-thiadiazoles, the C5 position is significantly more electrophilic than the C3 position due to the cumulative inductive effects of the adjacent sulfur and nitrogen atoms.
-
C5-Halides (Hyper-Reactive): Often react at 0°C to Room Temperature (RT) .
-
C3-Halides (Hypo-Reactive): Typically require 60°C to 120°C .
Mechanism & Thermal Decomposition
The primary failure mode in thiadiazole chemistry at high temperatures is nucleophilic ring opening . If the temperature is too high for the chosen nucleophile/base combination, the nucleophile may attack the sulfur or the imine bond, leading to fragmentation into nitriles and elemental sulfur.
Decision Matrix: Selecting Your Initial Conditions
Use the following logic flow to determine your starting temperature. This minimizes the risk of thermal degradation while ensuring kinetic sufficiency.
Figure 1: Decision tree for selecting initial reaction temperatures based on regiochemistry and leaving group identity.
Experimental Protocols
Protocol A: C5-Substitution (Kinetic Control)
Target: 5-chloro-1,2,4-thiadiazoles or 5-sulfonyl derivatives. Objective: Prevent ring degradation by maintaining low thermal energy.
-
Solvent Selection: Anhydrous THF (for alkoxides) or DMF/MeCN (for amines).
-
Setup: Cool the reaction vessel to 0°C using an ice bath.
-
Addition: Add the nucleophile (1.1 equiv) dropwise. If using a base (e.g.,
or ), add it before the nucleophile. -
Progression: Stir at 0°C for 30 minutes. Monitor by LCMS.[2][3]
-
If <10% conversion: Warm to Room Temperature (25°C).
-
Do NOT exceed 40°C unless the nucleophile is sterically hindered.
-
Protocol B: C3-Substitution (Thermodynamic Forcing)
Target: 3-chloro-1,2,4-thiadiazoles. Objective: Overcome the high activation energy barrier.
-
Solvent Selection: High-boiling polar aprotic solvents are mandatory (DMSO, NMP, or DMF).
-
Setup: Start at Room Temperature.
-
Ramp: Heat to 60°C and monitor for 1 hour.
-
Optimization: If conversion is slow, increase temperature in 10°C increments up to 100°C .
-
Note: Microwave irradiation is highly effective for C3-substitutions (typically 100°C for 10-20 mins).
-
Comparative Data: Solvent & Temperature Effects[4]
| Solvent | Boiling Point (°C) | Rec. Temp Range (C5-Sub) | Rec. Temp Range (C3-Sub) | Comments |
| THF | 66 | 0°C – 25°C | Not Recommended | Good for alkoxides; prevents side reactions. |
| MeCN | 82 | 0°C – 40°C | 60°C – Reflux | Clean workup; moderate rate acceleration. |
| DMF | 153 | RT – 50°C | 80°C – 120°C | Strong rate acceleration; difficult removal. |
| DMSO | 189 | RT – 50°C | 80°C – 140°C | Max acceleration; risk of oxidative side-rxns. |
| EtOH | 78 | RT – Reflux | Reflux | Slow kinetics; risk of solvolysis (OEt byproduct). |
Troubleshooting & FAQs
Q1: I am observing multiple spots on TLC and "smearing" in the baseline. What is happening?
Diagnosis: This indicates ring decomposition .
Cause: The reaction temperature is likely too high, or the base is too strong (
-
Lower the temperature by 20°C.
-
Switch to a milder base (e.g., from
to or ). -
If using a 5-sulfonyl leaving group, perform the reaction at 0°C.
Q2: My 3-chloro-1,2,4-thiadiazole is not reacting, even at 80°C.
Diagnosis: High activation barrier (Hypo-reactivity). Solution:
-
Solvent Switch: Move from MeCN/THF to DMSO . The high dielectric constant stabilizes the Meisenheimer complex.
-
Catalysis: Add a catalytic amount (10 mol%) of KI (Finkelstein reaction in situ) to convert the chloride to a more reactive iodide.
-
Microwave: Attempt 120°C for 15 minutes in a microwave reactor.
Q3: Can I selectively substitute the C5 position if I have chlorines at both C3 and C5?
Answer: Yes, with high precision. Protocol: Perform the reaction at -10°C to 0°C in THF. The C5 position reacts roughly 100x faster than the C3 position. One equivalent of nucleophile will selectively displace the C5-Cl. Heating will result in a mixture of mono- and bis-substituted products.
Mechanistic Visualization: The Pathway to Failure vs. Success
Understanding the competition between productive substitution and destructive ring opening is vital.
Figure 2: Kinetic competition between productive
References
-
Reactivity of 1,2,4-Thiadiazoles: Goerdeler, J. "1,2,4-Thiadiazoles."[4][5][6][7][8] In Comprehensive Heterocyclic Chemistry, Pergamon Press. Context: Establishes the fundamental electrophilicity order (C5 > C3) due to the N-S bond polarization.
-
Solvent Effects in
: Gazitúa, M., et al. "Effect of the nature of the nucleophile and solvent on an reaction." New Journal of Chemistry, 2018, 42, 260-264. -
High Reactivity of 5-Sulfonyl Thiadiazoles: Wesseler, K., et al.[6][7] "3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers." ChemBioChem, 2022.[9] Context: Demonstrates that C5-substitution can occur rapidly in aqueous media, validating the "Cold Start" protocol.
-
Thermal Stability & Decomposition: BenchChem Technical Guide. "Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring." Context: Provides baseline data on thiadiazole ring extrusion mechanisms at elevated temperatures.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. isres.org [isres.org]
- 6. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Removing unreacted bromine impurities from thiadiazole products
Topic: Removal of Unreacted Bromine Impurities
Ticket ID: #BR-THIA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Safety Directive
The Problem: Unreacted bromine (
CRITICAL SAFETY WARNING:
-
Exotherm Hazard: Quenching bromine is highly exothermic.[1] Add reducing agents slowly at
. -
Gas Evolution: If using carbonate/bicarbonate bases during workup,
evolution will occur. -
Cyanide Incompatibility: Never mix bromine waste with cyanide salts; this forms cyanogen bromide (extremely toxic).
The Protocol: Chemical Quenching
Do not rely on simple evaporation; bromine forms azeotropes and is persistent. You must chemically reduce
Step-by-Step Quenching Workflow
Reagent Selection:
We recommend Sodium Bisulfite (
-
Preparation: Prepare a 10-20% w/v aqueous solution of Sodium Bisulfite.
-
Cooling: Cool your reaction mixture (containing the thiadiazole product and excess
) to 0–5°C . -
Titration:
-
Add the bisulfite solution dropwise with vigorous stirring.
-
Visual Endpoint: The deep red/orange color of bromine will fade to a pale yellow or colorless solution.
-
Verification: Test a drop of the organic phase on Starch-Iodide paper .
-
Blue/Black: Bromine still present.[3]
-
White/Colorless: Quench complete.
-
-
-
Phase Separation:
-
If your product precipitates (common for 2-amino-5-bromo-1,3,4-thiadiazole): Filter the solid and wash with cold water.
-
If your product is soluble in organic solvent: Transfer to a separatory funnel.[4]
-
Visual Workflow (DOT Diagram)
Caption: Figure 1. Iterative quenching workflow ensuring complete bromine reduction before workup.
Deep Dive: Mechanism & Reagent Choice
Understanding the chemistry prevents "blind" troubleshooting.
The Mechanism
The quenching agent donates electrons to bromine.
-
Result: The volatile, toxic
becomes the benign, water-soluble bromide salt ( ).
Reagent Comparison Matrix
| Reducing Agent | Formula | pH Impact | Best Use Case | Risk Factor |
| Sodium Bisulfite | Acidic | Recommended. Best for acidic bromination mixtures. | Generates | |
| Sodium Sulfite | Basic | Good for base-stable thiadiazoles. | Can cause hydrolysis of sensitive esters/amides. | |
| Sodium Thiosulfate | Neutral | Use with Caution. Standard for iodine, but risky here. | Sulfur Precipitation: In acid, it decomposes to solid Sulfur ( |
Purification & Polishing
Once the bulk bromine is quenched, you may still have trace colored impurities or brominated byproducts.
Recrystallization Strategy
Thiadiazoles (especially 2-amino derivatives) often exhibit specific solubility profiles that allow for easy purification [2].
-
Solvent System: Ethanol (95%) or Ethanol/Water mixtures.
-
Protocol:
-
Dissolve crude solid in boiling ethanol.
-
If the solution remains colored (red/brown tint), add Activated Carbon (5% w/w) .
-
Reflux for 15 minutes.
-
Hot Filtration: Filter through Celite while hot to remove carbon and trapped impurities.
-
Cool slowly to room temperature, then to 0°C to crystallize.
-
Troubleshooting Logic Tree (DOT Diagram)
Caption: Figure 2. Diagnostic logic for common post-reaction impurities and yield issues.
Frequently Asked Questions (FAQ)
Q: I used Sodium Thiosulfate and now my product has a yellow, milky solid that won't dissolve. What is it?
A: This is likely elemental colloidal sulfur. Thiosulfate decomposes in the presence of the acid (HBr) generated during bromination:
Q: My thiadiazole product is water-soluble. How do I get it out of the aqueous quench layer? A: Many 2-amino-1,3,4-thiadiazoles are amphoteric.
-
If the pH is too low (acidic), they form salts (
). -
Fix: Carefully neutralize the aqueous layer to the isoelectric point (usually pH 7–8) using saturated Sodium Bicarbonate. The free base should precipitate or become extractable into Ethyl Acetate [3].
Q: Can I use Cyclohexene to quench? A: Yes, cyclohexene acts as a "bromine sponge," forming 1,2-dibromocyclohexane.
-
Pros: Non-aqueous quench.
-
Cons: You must remove the liquid dibromide byproduct (high boiling point). Only use this if your product precipitates directly or if you are running a column afterwards.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
- Organic Process Research & Development. "Scalable Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole." Org. Process Res. Dev.
-
PubChem Compound Summary. "2-Amino-1,3,4-thiadiazole." National Center for Biotechnology Information. [Link]
Sources
Validation & Comparative
FTIR Characterization of Secondary Amines in 1,3,4-Thiadiazoles: A Comparative Validation Guide
Executive Summary
The characterization of N-substituted-2-amino-1,3,4-thiadiazoles (secondary amines) presents a unique spectroscopic challenge due to the heterocyclic core's electron-withdrawing nature and the potential for amino-imino tautomerism. This guide provides a technical comparison of the FTIR spectral signatures of secondary amine thiadiazoles against their primary amine precursors and amide analogs. It establishes a self-validating protocol for researchers to confirm N-substitution efficiency and rule out common synthetic artifacts.
Part 1: The Spectroscopic Challenge & Mechanism
The Thiadiazole Micro-Environment
Unlike aliphatic amines, the amino group on a 1,3,4-thiadiazole ring is conjugated with the
Critical Phenomenon: Tautomeric Equilibrium
Researchers must recognize that 2-aminothiadiazoles can exist in equilibrium between the Amino form (aromatic) and the Imino form (non-aromatic). While N-substitution (secondary amine formation) generally locks the molecule in the amino form, the presence of the ring nitrogens (
Part 2: Comparative Analysis (Spectral Fingerprinting)
To validate the synthesis of a secondary amine thiadiazole, one must observe the subtraction of primary amine features and the absence of amide carbonyls.
Comparative Spectral Data Table
| Feature | Primary Amine (Precursor) | Secondary Amine (Target Product) | Amide (Common Byproduct) |
| Structure | R-NH₂ | R-NH-R' | R-NH-C(=O)R' |
| N-H Stretch | Doublet (Sym/Asym)3400–3100 cm⁻¹ | Singlet (Sharp/Medium)3350–3200 cm⁻¹ | Singlet (Variable)3350–3180 cm⁻¹ |
| N-H Bend | Scissoring band1650–1580 cm⁻¹ | Absent (or weak wag < 800 cm⁻¹) | Amide II band1570–1515 cm⁻¹ |
| C=N Ring | 1600–1500 cm⁻¹ | 1600–1500 cm⁻¹ (Often shifts slightly) | 1600–1500 cm⁻¹ |
| C=O[1][2][3][4] Stretch | Absent | Absent | Strong/Sharp (Amide I)1680–1720 cm⁻¹ |
| Validation | Baseline | Success: Doublet collapse to singlet | Failure: Appearance of C=O |
Detailed Band Assignment
-
The "Doublet to Singlet" Collapse: The most definitive proof of secondary amine formation is the disappearance of the asymmetric N-H stretch (higher wavenumber, ~3380 cm⁻¹) and the retention of a single band around 3280–3320 cm⁻¹.
-
The Ring Breathing Mode: The C=N stretch of the thiadiazole ring (typically 1580–1640 cm⁻¹) is often mistaken for N-H bending. In secondary amines, the N-H bending mode (scissoring) is physically impossible; therefore, any strong band in this region is likely the thiadiazole ring itself.
Part 3: Experimental Protocol
Sample Preparation: ATR vs. KBr
For thiadiazoles, the choice of sampling technique affects the resolution of Hydrogen-bonding bands.
-
Method A: ATR (Attenuated Total Reflectance)
-
Best for: Rapid screening, high throughput.
-
Note: May show slightly lower wavenumbers due to refractive index effects.
-
-
Method B: KBr Pellet (Classic)
-
Best for: Resolving complex H-bonding networks or when peaks are broad.
-
Protocol: Mix 1–2 mg of sample with 100 mg dry KBr. Grind to fine powder. Press at 10 tons for 2 mins.
-
Step-by-Step Validation Workflow
Data Interpretation Guide
-
Isolate the High-Frequency Region (3000+): Ignore C-H stretches (<3000 cm⁻¹). Focus solely on the 3100–3500 cm⁻¹ window.
-
Check for "Shoulders": A secondary amine peak is often broader than a primary amine peak due to the single N-H interacting with the ring nitrogen.[1][5]
-
The "Fingerprint" Confirmation: If the spectrum shows a single N-H band but you suspect an Imine tautomer, check the fingerprint region (1000–1300 cm⁻¹). The C-N-C asymmetric stretch for secondary amines typically appears between 1250–1350 cm⁻¹.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard authoritative text for general amine assignments).
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Yusuf, M., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes. PMC. Available at: [Link] (Validates primary amine doublet at 3385/3320 cm⁻¹).
-
Al-Masoudi, N. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules. Available at: [Link] (Discusses tautomeric shifts and H-bonding in thiadiazoles).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Reference for Amide I/II vs Amine bending).
Sources
A Comparative Guide to HPLC Stationary Phases for Thiadiazole Impurity Profiling
Introduction: The Critical Role of Purity in Thiadiazole-Based Pharmaceuticals
Thiadiazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous antimicrobial, anticancer, and anticonvulsant agents.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is not merely a matter of quality control but a fundamental pillar of safety and efficacy.[2] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of impurities.[3][4]
The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount in this endeavor.[5][6] Such a method must be capable of separating the API from its process-related impurities and, crucially, from any degradants that may form under various stress conditions over the product's shelf-life.[2][7]
The choice of the HPLC column's stationary phase is the most powerful tool an analytical chemist has to influence selectivity and achieve the desired separation.[8] While the traditional C18 (octadecylsilane) column is the undisputed workhorse of reversed-phase chromatography, its selectivity, based primarily on hydrophobicity, is not always sufficient for complex mixtures containing polar or structurally similar impurities.[9][10]
This guide presents a head-to-head comparison of two distinct reversed-phase stationary phases for the analysis of a model thiadiazole compound and its forced degradation impurities:
-
The Industry Standard: A conventional C18 column.
-
The Alternative Selectivity: A Phenyl-Hexyl column.
Through detailed experimental protocols and comparative data, this guide will elucidate the causal relationship between stationary phase chemistry and chromatographic retention, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own method development challenges.
The Scientific Rationale: Why Stationary Phase Chemistry Matters
The goal of a stability-indicating method is to resolve all potential impurities from the main API peak and from each other.[11] To generate these impurities in a controlled manner, we employ forced degradation studies, subjecting the API to harsh conditions like acid, base, oxidation, heat, and light to simulate long-term storage and identify potential degradation pathways.[12][13]
Our experimental design hinges on comparing two columns with fundamentally different separation mechanisms:
-
C18 (Octadecylsilane) Column: This phase consists of long C18 alkyl chains bonded to the silica support. Separation is driven by hydrophobic (van der Waals) interactions. More non-polar analytes interact more strongly with the stationary phase and are retained longer.[10] It is an excellent choice for general-purpose separations based on hydrophobicity.[9]
-
Phenyl-Hexyl Column: This stationary phase incorporates a phenyl ring connected to the silica via a hexyl linker. This introduces an additional separation mechanism: π-π interactions .[8] The electron-rich phenyl ring on the stationary phase can interact with aromatic or electron-rich moieties in an analyte, such as the heterocyclic thiadiazole ring system.[9][14] This provides a unique selectivity, especially for aromatic compounds or those with subtle structural differences that are not easily resolved by hydrophobicity alone.[15]
By keeping all other HPLC parameters (mobile phase, gradient, flow rate) constant, we can directly attribute any differences in retention time and resolution to the chemical nature of the stationary phase.
Experimental Design & Protocols
Materials & Instrumentation
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS Grade), Hydrochloric Acid (37%), Sodium Hydroxide, Hydrogen Peroxide (30%).
-
Model Compounds: A representative 4-substituted-1,2,3-thiadiazole API and a known process impurity standard.
-
HPLC System: A quaternary HPLC system equipped with an autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Columns:
-
Method A: C18 Column (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm)
-
Method B: Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)
-
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. irjpms.com [irjpms.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 12. biomedres.us [biomedres.us]
- 13. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 14. lcms.cz [lcms.cz]
- 15. mac-mod.com [mac-mod.com]
A Senior Application Scientist's Guide to Elemental Analysis of Complex Heterocyclic Compounds: A Case Study on C₃H₄BrN₃S
Introduction: Beyond the Formula - The Imperative of Accurate Elemental Composition
In the landscape of drug discovery and development, the molecular formula of a novel compound, such as C₃H₄BrN₃S, represents both a blueprint and a promise. It is the fundamental identifier upon which all subsequent research—from medicinal chemistry to clinical trials—is built. Verifying this blueprint is not a mere academic exercise; it is a cornerstone of scientific rigor and regulatory compliance. Elemental analysis provides the empirical proof of a compound's elemental composition and purity, a critical dataset for IND (Investigational New Drug) applications and quality control (QC) batch release.[1][2]
For a molecule containing not just carbon, hydrogen, and nitrogen, but also sulfur and a halogen (bromine), the analytical challenge is magnified. The presence of these heteroatoms necessitates a multi-technique approach to mitigate interferences and ensure accuracy. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental characterization of C₃H₄BrN₃S, moving beyond a simple recitation of steps to explain the causality behind our instrumental choices and validation strategies. Our objective is to build a self-validating analytical system that yields defensible, high-quality data.
First, we establish our theoretical benchmark:
Table 1: Theoretical Elemental Composition of C₃H₄BrN₃S (Molecular Weight: 209.06 g/mol )
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass | Weight Percent (%) |
| Carbon | C | 12.011 | 3 | 36.033 | 17.24 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.93 |
| Bromine | Br | 79.904 | 1 | 79.904 | 38.22 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 20.10 |
| Sulfur | S | 32.06 | 1 | 32.060 | 15.34 |
| Total | 209.060 | 100.00 |
A Comparative Guide to Analytical Methodologies
The simultaneous and accurate determination of five distinct elements, including a halogen, in a single organic matrix is not feasible with a single, universal technique. The optimal strategy involves selecting the best-in-class methods for different subsets of elements.
Causality of Method Selection: Why Not One-Size-Fits-All?
-
Combustion Analysis (CHNS): This is the gold standard for carbon, hydrogen, nitrogen, and sulfur in organic matrices.[3][4][5] The technique relies on the complete combustion of the sample to convert the elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified.[6][7] Its strength lies in its high precision and well-established protocols for organic compounds.[4]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): While exceptionally sensitive for trace metal analysis as mandated by ICH Q3D for elemental impurities, its application for bulk elemental composition of non-metals presents challenges.[8][9][10] Halogens like bromine have high first ionization potentials, leading to poor ionization efficiency in argon plasma and thus lower sensitivity compared to metals.[11][12] Furthermore, it requires complete sample digestion into a liquid form, a complex and potentially error-prone step for a novel organic compound.
-
X-Ray Fluorescence (XRF): A powerful, non-destructive technique for heavier elements. It is highly effective for determining sulfur and bromine content.[13][14] However, XRF is susceptible to matrix effects, where the overall sample composition can influence the signal of the target element.[13] It is also not suitable for light elements like C, H, and N.
-
Combustion Ion Chromatography (CIC): This is the most robust and modern technique for halogen and sulfur determination.[15] It couples a combustion furnace directly with an ion chromatograph. The sample is combusted, and the resulting gases (e.g., HBr, SO₂) are trapped in an aqueous solution and injected directly into the IC for highly specific and sensitive quantification of the corresponding halide (Br⁻) and sulfate (SO₄²⁻) ions.[16] This method avoids the complex digestion of ICP-MS and the matrix effects of XRF.
Comparative Summary
Table 2: Comparison of Analytical Techniques for C₃H₄BrN₃S Analysis
| Technique | Elements Determined | Principle | Advantages | Limitations |
| Combustion Analysis | C, H, N, S | High-temperature combustion, gas chromatography separation, TCD detection.[4][6] | High precision, cost-effective, well-established for organic compounds. | Not suitable for halogens; potential for incomplete combustion with complex matrices. |
| Combustion Ion Chromatography (CIC) | S, Br (and other halogens) | Combustion followed by absorption and ion chromatography separation/detection.[15][16] | High specificity and sensitivity, simultaneous S and halogen analysis, robust against matrix effects. | Requires a dedicated system; indirect measurement of the element via its ion. |
| ICP-MS | Br, S (and trace metals) | Sample digestion, nebulization, argon plasma ionization, mass separation.[11][12] | Extremely high sensitivity (ppb level), multi-element capability.[1] | Complex sample digestion required, poor ionization for halogens, potential for polyatomic interferences.[11][17] |
| X-Ray Fluorescence (XRF) | S, Br | Excitation by primary X-rays and detection of characteristic secondary X-rays.[18] | Non-destructive, rapid analysis, minimal sample preparation. | Susceptible to matrix effects, lower sensitivity for trace amounts, not for C, H, N.[13] |
-
CHNS Analysis via a dedicated combustion analyzer.
-
S and Br Analysis via Combustion Ion Chromatography (CIC). This provides an orthogonal, confirmatory result for sulfur, significantly enhancing the trustworthiness of the data.
The Cornerstone of Trust: Certified Reference Materials (CRMs)
Method validation and routine system suitability checks are impossible without Certified Reference Materials. A CRM is a standard where one or more property values are certified by a procedure that establishes metrological traceability.[19] For a novel compound like C₃H₄BrN₃S, a direct CRM will not exist. Therefore, we must select CRMs that bracket our compound's elemental composition and contain the same elements.
Causality of CRM Selection: We choose CRMs based on the principle of matrix matching and elemental presence. For CHNS analysis, compounds with certified values for C, H, N, and S are used. For CIC, a CRM containing certified Bromine and Sulfur is ideal. This ensures that the entire analytical process, from combustion to detection, is validated for the specific elements of interest.
Table 3: Recommended Certified Reference Materials for Method Validation
| CRM Name | Supplier | Certified Elements (% w/w) | Purpose |
| Sulfanilamide | Elemental Microanalysis[20] | C: 41.84, H: 4.68, N: 16.27, S: 18.62 | Primary calibration and validation for CHNS analysis. Well-characterized, stable, and non-hygroscopic. |
| Cystine | Sigma-Aldrich (TraceCERT®)[21] | C: 29.99, H: 5.03, N: 11.66, S: 26.69 | Secondary validation for CHNS, provides a different matrix and C/N/S ratio. |
| S-Benzylthiouronium Chloride | Metrohm[16] | C: 47.40, H: 5.47, N: 13.82, S: 15.82, Cl: 17.49 | Validation for CIC, contains both Sulfur and a Halogen, confirming simultaneous detection capability. |
| ERM-EC681k (Polyethylene) | JRC | Br: 4.86, Cl: 0.046 | Specific validation for Bromine determination in an organic matrix via CIC. |
Note: All CRMs must be manufactured by an accredited Reference Material Producer (ISO 17034) and analyzed in a lab accredited to ISO/IEC 17025.[19][21][22]
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating by incorporating system suitability checks, calibration with CRMs, and sample analysis in triplicate.
Protocol 1: CHNS Determination via Combustion Analysis
Objective: To accurately quantify the weight percent of Carbon, Hydrogen, Nitrogen, and Sulfur.
Instrumentation: Vario EL Cube or similar CHNS elemental analyzer.[6]
Methodology:
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.
-
Perform a leak test on the system. Causality: An airtight system is critical for accurate measurement as atmospheric N₂ and H₂O can bias results.
-
Condition the instrument by running several blank (empty tin capsule) and standard (e.g., Sulfanilamide) samples until results are stable and within specification.
-
-
Calibration:
-
Create a multi-point calibration curve using a high-purity, stable CRM such as Sulfanilamide.[20] Weigh 1-3 mg of the standard into tin capsules at five different weights across the expected sample weight range.
-
Analyze the standards and generate a linear calibration curve for each element. The correlation coefficient (r²) must be ≥ 0.999. Causality: A multi-point calibration ensures linearity across the measurement range, providing more accurate quantification than a single-point calibration.
-
-
Sample Preparation:
-
Homogenize the C₃H₄BrN₃S sample thoroughly.
-
Using a calibrated ultra-microbalance, accurately weigh approximately 1-2 mg of the sample into a clean tin capsule. Fold the capsule to ensure no sample can escape and no air is trapped inside.
-
Prepare a minimum of three replicate samples.
-
-
Analysis:
-
Analyze the samples using the calibrated method.
-
Run a CRM check standard after every 10 samples to monitor for instrument drift. The result must be within ±0.3% of the certified value. Causality: This ensures the continued validity of the calibration throughout the analytical run.
-
Caption: Workflow for CHNS determination by combustion analysis.
Protocol 2: Sulfur & Bromine Determination via Combustion Ion Chromatography (CIC)
Objective: To accurately quantify the weight percent of Sulfur and Bromine.
Instrumentation: A CIC system (e.g., Metrohm 930 Compact IC Flex coupled with a combustion module).
Methodology:
-
Instrument Preparation:
-
Prepare the IC eluent (e.g., sodium carbonate/bicarbonate) and regenerant solutions. Equilibrate the system until a stable baseline is achieved.
-
Prepare the absorption solution (e.g., dilute hydrogen peroxide). Causality: H₂O₂ ensures that combustion products like SO₂ and Br₂ are oxidized to sulfate (SO₄²⁻) and bromide (Br⁻), the species detected by the IC.
-
Set the combustion furnace temperature to ~1050°C.
-
-
Calibration:
-
Prepare aqueous calibration standards for bromide (Br⁻) and sulfate (SO₄²⁻) from certified stock solutions.
-
Generate a multi-point calibration curve for each anion. The correlation coefficient (r²) must be ≥ 0.999.
-
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the C₃H₄BrN₃S sample into a combustion boat.
-
Prepare a minimum of three replicate samples.
-
-
Analysis:
-
Introduce the sample into the furnace. The sample is combusted, and the resulting gases are passed through the absorption solution.
-
An aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
The bromide and sulfate peaks are identified by their retention time and quantified using the calibration curve.
-
Analyze a solid CRM like S-Benzylthiouronium Chloride to validate the entire combustion-to-detection process.[16]
-
Caption: Workflow for S and Br determination by CIC.
Data Analysis, Interpretation, and Validation
The final step is to synthesize the data from both analyses into a coherent and validated report.
Data Validation Workflow
-
Review Replicates: Calculate the mean, standard deviation, and relative standard deviation (RSD) for the triplicate measurements of each element. The RSD should typically be ≤ 2%.
-
Compare to Theory: Compare the mean experimental weight percent for each element to the theoretical values calculated in Table 1.
-
Assess Accuracy: The deviation from the theoretical value is a measure of both purity and analytical accuracy. Most academic journals require this deviation to be within ±0.4%.[23][24] However, it is crucial to understand this is a historical convention and may not always be achievable, especially for complex or hygroscopic compounds.[25][26] A result slightly outside this range may still be acceptable if all validation data (CRM recovery, replicate precision) is solid.
-
Check Elemental Sum: The sum of all determined elemental percentages should be between 98.5% and 101.5%. A sum significantly outside this range may indicate the presence of an unexpected element (e.g., oxygen, if not analyzed) or significant inorganic impurities (ash).
Sources
- 1. smithers.com [smithers.com]
- 2. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 3. 耶拿分析仪器(北京)有限公司 [analytik-jena.com.cn]
- 4. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 5. azom.com [azom.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ijcpa.in [ijcpa.in]
- 10. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Why XRF is key to great concrete | Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]
- 15. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. X-ray Fluorescence Oil Sulfur Analyzer/Sulfur Content Tester/ ASTM D4294 [esi-xrf.com]
- 19. reagecon.com [reagecon.com]
- 20. Standards and CRMs [elementalmicroanalysis.com]
- 21. 认证参考材料 [sigmaaldrich.com]
- 22. agilent.com [agilent.com]
- 23. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. azonano.com [azonano.com]
- 26. Elemental analysis under scrutiny again as competition raises accuracy questions | News | Chemistry World [chemistryworld.com]
Reactivity Guide: 5-Bromo vs. 5-Chloro-1,2,4-Thiadiazole Amines
Executive Summary: The "Rule Breaker" Scaffold
In standard heterocyclic chemistry, the reactivity hierarchy for Palladium-catalyzed cross-couplings is predominantly I > Br > Cl .[1][2] However, the 1,2,4-thiadiazole scaffold presents a distinct "reactivity anomaly" that researchers must exploit for efficient synthesis.
Due to the extreme electron deficiency at the C5 position (flanked by Sulfur and Nitrogen), 5-chloro-1,2,4-thiadiazoles exhibit unexpectedly high reactivity. In many optimized protocols, the 5-chloro substituent is sufficiently labile to undergo oxidative addition without the instability or photosensitivity associated with 5-bromo analogs.
Key Takeaway:
-
Select 5-Bromo when using mild, non-specialized catalytic systems or when the C5 position is deactivated by electron-donating groups (e.g., amines).
-
Select 5-Chloro for cost-efficiency, superior storage stability, and—crucially—when performing orthogonal functionalization (e.g., chemoselective coupling in the presence of a C3-bromide).
Mechanistic Divergence
To design a self-validating synthetic route, one must understand the electronic landscape of the 1,2,4-thiadiazole ring.
Electronic Activation (The C5 Hotspot)
The 1,2,4-thiadiazole ring is
-
Mechanism: The high electronegativity of Chlorine (
) inductively stabilizes the Meisenheimer-like transition state more effectively than Bromine ( ). Consequently, for nucleophilic attacks (amines, alkoxides), 5-Cl is often superior , offering cleaner conversion profiles. -
Pd-Catalyzed Mechanism: While C-Br bonds are weaker (approx. 68 kcal/mol) than C-Cl bonds (approx. 81 kcal/mol), the low LUMO energy of the 1,2,4-thiadiazole facilitates the oxidative addition of Pd(0) into the C5-Cl bond, narrowing the reactivity gap.
Visualization: Reactivity Decision Logic
Caption: Decision matrix for selecting halogenated thiadiazole precursors. Note the specific pathway for orthogonal functionalization where C5-Cl reacts preferentially over C3-Br.
Experimental Comparison: Palladium-Catalyzed Coupling
The "Orthogonal" Anomaly
A critical experimental finding is the regioselectivity observed in 3-bromo-5-chloro-1,2,4-thiadiazole . Contrary to standard aryl halide trends, Suzuki-Miyaura coupling occurs selectively at the 5-chloro position , leaving the 3-bromo position intact for subsequent derivatization.
Data Summary: Cross-Coupling Efficiency
| Feature | 5-Bromo-1,2,4-thiadiazole | 5-Chloro-1,2,4-thiadiazole |
| Bond Dissociation Energy | ~68 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) |
| Pd-Catalyst Load | Low (1-3 mol%) | Moderate (3-5 mol%) |
| Ligand Requirement | Standard (PPh3, dppf) | Electron-rich (PCy3, XPhos) recommended |
| Regioselectivity (vs C3-Br) | N/A | High (Reacts before C3-Br) |
| Yield (Suzuki) | 85-95% | 75-90% |
Validated Protocol: Regioselective Suzuki Coupling at C5-Cl
Objective: Coupling phenylboronic acid to 3-bromo-5-chloro-1,2,4-thiadiazole.
Reagents:
-
Substrate: 3-bromo-5-chloro-1,2,4-thiadiazole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst:
(3 mol%) or (for difficult substrates) -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: DME/Water (4:1) or Toluene/Ethanol/Water[1]
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. Critical: Oxygen poisons the catalyst and promotes homocoupling.
-
Addition: Add substrate, boronic acid, and base.[3] Add Pd catalyst last under positive Argon flow.
-
Reaction: Heat to 80°C (Do not reflux aggressively; C3-Br stability is temperature sensitive).
-
Monitoring: Check TLC at 2 hours.
-
Success Indicator: Disappearance of starting material (
~0.6 in 10% EtOAc/Hex) and appearance of mono-coupled product ( ~0.4). -
Failure Mode: If C3-coupling is observed (bis-aryl product), lower temperature to 60°C and switch to a bulkier ligand (e.g.,
).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Experimental Comparison: Reactivity
For the introduction of amines (e.g., morpholine, piperazine), the 5-chloro derivative is often the superior choice due to cost and "good-enough" reactivity.
Data Summary: Nucleophilic Substitution
| Nucleophile | 5-Bromo Reaction Time (80°C) | 5-Chloro Reaction Time (80°C) | Recommendation |
| Aliphatic Amines | 1-2 hours | 2-4 hours | Use 5-Chloro (Cheaper, cleaner) |
| Anilines (Weak Nu) | 4-6 hours | 12+ hours | Use 5-Bromo (Requires lower activation energy) |
| Alkoxides | < 1 hour | 1-2 hours | Use 5-Chloro (Avoids debromination side-reactions) |
Validated Protocol: Amination
Objective: Synthesis of 5-morpholino-1,2,4-thiadiazole.
-
Setup: Dissolve 5-chloro-1,2,4-thiadiazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Base/Nucleophile: Add
(1.5 equiv) and Morpholine (1.2 equiv). -
Thermal Cycle: Heat to 90°C for 3 hours.
-
Note: If using the 5-bromo analog, reduce temperature to 60°C to prevent ring decomposition.
-
-
Quench: Pour into ice water. The product often precipitates as a solid.
-
Filtration: Collect solid, wash with water. This avoids aqueous extraction and DMF removal issues.
-
Stability & Handling Guide
| Parameter | 5-Bromo-1,2,4-thiadiazole | 5-Chloro-1,2,4-thiadiazole |
| Light Sensitivity | High (Store in amber vials) | Low |
| Hydrolytic Stability | Moderate (Slow hydrolysis in moist air) | High |
| Shelf Life | 6 months at -20°C | >2 years at RT |
| Cost (Approx) | $ |
Expert Insight: For library synthesis where plates may sit for days, 5-chloro is the robust choice. 5-bromo derivatives can undergo slow photolytic debromination, leading to impurities that complicate purification.
References
-
BenchChem. (2025).[3][4] A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole in Cross-Coupling Reactions.Link
-
Peng, J., et al. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.[3][5] National Institutes of Health (PMC). Link
- Citation for the regioselectivity of C5-Cl over C3-Br.
-
Semanticscholar. (2023). Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.Link
-
RSC Advances. (2015). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions.Link
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine
CAS Number: 63555-67-9 Chemical Family: Halogenated Heteroaromatic Amine Physical State: Solid (typically crystalline) or viscous oil depending on purity.
Executive Safety Summary
Immediate Action Required: Treat this compound as a high-potency irritant with potential for systemic toxicity upon absorption. While specific toxicological data for the N-methyl derivative is limited compared to its primary amine analog, the structural combination of a thiadiazole ring and a bromine substituent necessitates a conservative safety approach.
Core Hazards (GHS Classification):
-
H319: Causes serious eye irritation.[1]
-
Precautionary Note: Many aminothiadiazoles exhibit acute oral toxicity (Category 3/4). Handle as if toxic by ingestion.[4]
Risk Assessment & Hazard Mechanism
To select the correct PPE, we must understand the mechanism of injury. This molecule presents a dual-threat profile:
-
Chemical Irritation (The Bromine Factor): The C-Br bond at position 5 increases the lipophilicity of the molecule compared to the non-halogenated parent. This facilitates faster transepidermal penetration, meaning skin irritation can progress to chemical burns or systemic absorption more rapidly than with standard hydrophilic amines.
-
Sensitization Potential (The Thiadiazole Ring): Sulfur-nitrogen heterocycles are known haptens. Repeated exposure, even at low levels, can lead to hypersensitivity. Respiratory protection is non-negotiable to prevent mucosal sensitization.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Standard Laboratory Handling (milligram to gram scale).
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Defense: The lipophilic bromine substituent can degrade thin latex. Nitrile provides superior resistance to halogenated organics. Double gloving creates a "sacrificial layer" allowing outer glove removal upon contamination without exposing skin. |
| Eye Protection | Chemical Safety Goggles (Indirect Venting)Avoid standard safety glasses. | Vapor/Dust Seal: As a potential solid irritant, dust particles can bypass the gaps in standard safety glasses. Goggles provide a seal against airborne fines during weighing. |
| Respiratory | N95 / P100 Respirator (if outside hood)Preferred: Handling strictly inside Fume Hood. | Mucosal Protection: Prevents inhalation of fines/dust. The H335 hazard (respiratory irritation) indicates that inhalation is a primary route of injury. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Gap Coverage: Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat. |
Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer (Critical Risk Zone)
The highest risk of exposure occurs during the transfer of the solid, where static charge can disperse dust.
-
Static Control: Use an anti-static gun or wipe on the weighing boat and spatula before touching the compound. Thiadiazoles are prone to static cling.
-
Containment: Perform all weighing inside a chemical fume hood. If the balance is outside, use a balance enclosure or the "tare-and-transport" method (tare vial outside, add solid inside hood, cap, weigh outside).
-
Solubilization: Dissolve the solid immediately after weighing. Once in solution (e.g., DMSO, Methanol), the inhalation risk drops, but the dermal absorption risk increases (the solvent acts as a carrier).
Phase B: Reaction Setup
-
Temperature Control: If heating is required, ensure the system is closed (condenser/septum). Halogenated heterocycles can release bromide vapors or decompose if overheated.
-
Quenching: When reacting this amine, avoid strong oxidizers which can cleave the sulfur ring, releasing toxic sulfur oxides (SOx).
Decontamination & Disposal Plan
Decontamination of Surfaces
Do not use simple water. The lipophilic nature of the brominated ring requires a surfactant or organic solvent.
-
Primary Wipe: Use a paper towel soaked in Ethanol (70%) or Acetone to solubilize residues.
-
Secondary Wash: Follow with a soap and water scrub to remove the solvent/chemical mixture.
-
Waste Path: Dispose of all wipes as solid hazardous waste.
Waste Stream Management
Strict segregation is required due to the halogen atom (Bromine).
-
Liquid Waste: Halogenated Organic Waste. (Do not mix with non-halogenated solvents like pure acetone/ethanol waste streams; this increases disposal costs and violates safety protocols).
-
Solid Waste: Hazardous Solid Waste (contaminated vials, weigh boats, gloves).
-
Aqueous Waste: If an aqueous workup is performed, the aqueous layer must be tested for pH and organics before disposal. Assume it is contaminated with halogenated organics.[5]
Visual Workflows
Diagram 1: PPE & Risk Decision Tree
This logic flow ensures you select the correct protection based on the state of the chemical.
Caption: Decision logic for selecting PPE based on physical state and primary exposure vectors.
Diagram 2: Cradle-to-Grave Operational Workflow
From storage to disposal, ensuring containment integrity.
Caption: Operational lifecycle emphasizing containment during transport and correct waste segregation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Halogenated Solvent Waste Management. Retrieved February 25, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
